
Butyl cyanoacetate
Übersicht
Beschreibung
Butyl cyanoacetate is used as an intermediate for numerous organic syntheses, such as alpha-cyanoacrylic adhesives . It is also used in the synthesis of vinylogous urea .
Synthesis Analysis
The synthesis of Butyl cyanoacetate is performed with good yields via Knoevenagel condensation using conventional sources of heating . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis
The molecular formula of Butyl cyanoacetate is C7H11NO2 . The molecular weight is 141.1677 .Chemical Reactions Analysis
Butyl cyanoacetate undergoes functionalization and decarboxylation to form 3-amino-4-alkyl isoquinolines . It also undergoes alkylation with many substituted benzyl and heteroalyl alcohols to form the corresponding alpha-alkylated products .Physical And Chemical Properties Analysis
Butyl cyanoacetate has a boiling point of 230.7 °C and a density of 1 . Its refractive index is 1.420 .Wissenschaftliche Forschungsanwendungen
-
Tissue Adhesives in Medicine
- Field : Medical Science
- Application : n-Butyl cyanoacrylate is one of the most successfully used tissue adhesives in the field of medicine . It exhibits bacteriostatic and haemostatic characteristics, in addition to its adhesive properties .
- Method : The adhesive is applied directly to the tissue to be bonded .
- Results : The adhesive provides great tension resistance with bacteriostatic and haemostatic characteristics .
-
Drug Delivery Systems
- Field : Pharmaceutical Science
- Application : n-Butyl cyanoacrylate is used as a precursor for nanoparticle preparations for controlled delivery of drugs .
- Method : The specific methods of application or experimental procedures would depend on the specific drug and delivery system being used .
- Results : The results or outcomes obtained would also depend on the specific drug and delivery system being used .
-
Industrial Adhesives
- Field : Industrial Manufacturing
- Application : Alkyl cyanoacrylates, including n-Butyl cyanoacrylate, have properties enabling them to stick together a wide range of substrates .
- Method : The adhesive is applied directly to the substrates to be bonded .
- Results : The adhesive provides a strong bond between a wide range of substrates .
-
Microwave-Assisted Synthesis
- Field : Chemical Synthesis
- Application : n-Butyl cyanoacrylate is used in microwave-assisted synthesis, which reduces the process time of the synthesis .
- Method : The synthesis is performed via Knoevenagel condensation using microwave irradiation as the source of heating .
- Results : Compared to a conventional heating source, microwave irradiation reduces the reaction time by a factor of 3-5-fold .
-
Embolization of Cerebral Arteriovenous Malformations
- Field : Neurosurgery
- Application : n-Butyl cyanoacrylate is used for embolization of cerebral arteriovenous malformations before their surgical treatment .
- Method : The specific methods of application or experimental procedures would depend on the specific case and the surgeon’s approach .
- Results : The results or outcomes obtained would also depend on the specific case and the surgeon’s approach .
-
Nanoparticle Preparations
- Field : Nanotechnology
- Application : n-Butyl cyanoacrylate is used as a precursor for nanoparticle preparations .
- Method : The specific methods of application or experimental procedures would depend on the specific nanoparticle being synthesized .
- Results : The results or outcomes obtained would also depend on the specific nanoparticle being synthesized .
-
3D Prototyping Models
- Field : 3D Printing
- Application : Cyanoacrylates, including n-Butyl cyanoacrylate, have been used for obtaining 3D prototyping models .
- Method : The specific methods of application or experimental procedures would depend on the specific 3D model being created .
- Results : The results or outcomes obtained would also depend on the specific 3D model being created .
-
Fingerprinting in Forensic Science
- Field : Forensic Science
- Application : Cyanoacrylates, including n-Butyl cyanoacrylate, have been used for fingerprinting in forensic science .
- Method : The specific methods of application or experimental procedures would depend on the specific forensic case .
- Results : The results or outcomes obtained would also depend on the specific forensic case .
-
Creating Drug Carriers of Prolonged Action
- Field : Pharmaceutical Science
- Application : n-Butyl cyanoacrylate is used as a precursor for creating drug carriers of prolonged action .
- Method : The specific methods of application or experimental procedures would depend on the specific drug and carrier being used .
- Results : The results or outcomes obtained would also depend on the specific drug and carrier being used .
Safety And Hazards
Zukünftige Richtungen
The use of Butyl cyanoacetate in the medical field, particularly in abdominal hernia repair, has shown promising results . Its cytotoxicity during polymerization is high, but it is the least once cured . It promotes proper mesh fixation and exhibits good tissue integration and effective short-term biocompatibility .
Eigenschaften
IUPAC Name |
butyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-3-6-10-7(9)4-5-8/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJACTCNGCHPGOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044439 | |
| Record name | Butyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl cyanoacetate | |
CAS RN |
5459-58-5 | |
| Record name | Butyl cyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5459-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl cyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005459585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl cyanoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-cyano-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL CYANOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9H6L20VOH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




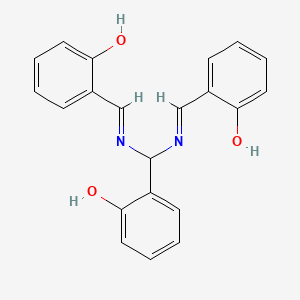
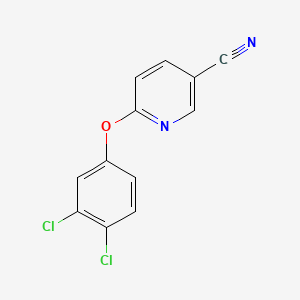

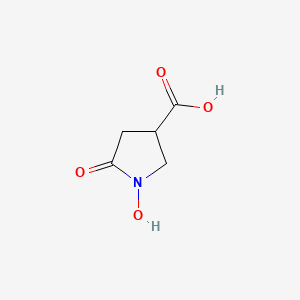
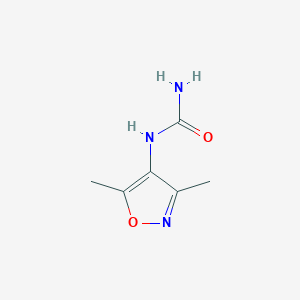
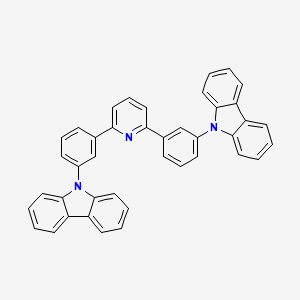

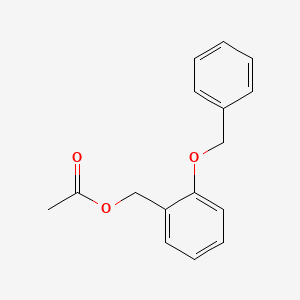
![[12]Cycloparaphenylene](/img/structure/B1661916.png)
![2,5-Bis(2-ethylhexyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1661918.png)
![5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1661919.png)
![N-([1,1':3',1''-Terphenyl]-5'-YL)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1661920.png)
![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/no-structure.png)